molecular formula C16H24N4O2S B6578796 2-{[4-(butane-1-sulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole CAS No. 1170416-63-3

2-{[4-(butane-1-sulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole

Cat. No.: B6578796
CAS No.: 1170416-63-3
M. Wt: 336.5 g/mol
InChI Key: QGIBBRGFQLLXQQ-UHFFFAOYSA-N
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Description

2-{[4-(butane-1-sulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a piperazine ring substituted with a butane-1-sulfonyl group and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(butane-1-sulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(butane-1-sulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-{[4-(butane-1-sulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-(butane-1-sulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(butane-1-sulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both a piperazine ring and a benzodiazole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(4-butylsulfonylpiperazin-1-yl)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S/c1-2-3-12-23(21,22)20-10-8-19(9-11-20)13-16-17-14-6-4-5-7-15(14)18-16/h4-7H,2-3,8-13H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIBBRGFQLLXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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